molecular formula C21H24ClN2O3Re B6308434 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium CAS No. 165612-19-1

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium

Cat. No.: B6308434
CAS No.: 165612-19-1
M. Wt: 574.1 g/mol
InChI Key: NVKZHMBAFXROBZ-UHFFFAOYSA-M
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Description

Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% is a compound with the molecular formula C21H24ClN2O3Re and a molecular weight of 574.091g/mol . It is used for experimental and research purposes .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C18H24N2.3CO.ClH.Re/c1-17 (2,3)13-7-9-19-15 (11-13)16-12-14 (8-10-20-16)18 (4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1; . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, chlorine, and rhenium atoms in the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% are not available, it’s known that this compound is used as a catalyst for the reduction of carbon dioxide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 574.091g/mol and a complexity of 422 . It has 5 H-Bond acceptors and 28 heavy atom count . The topological polar surface area is 28.8A^2 .

Safety and Hazards

The compound is classified as a skin irritant, may cause respiratory irritation, and eye irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKZHMBAFXROBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2O3Re
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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